1-(methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole
Description
1-(Methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole is a pyrazole derivative characterized by a dihydropyrazole core substituted with a methylsulfonyl group at the N1 position and phenyl groups at the C3 and C5 positions. This compound belongs to a broader class of 4,5-dihydro-1H-pyrazoles (pyrazolines), which are of significant interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties . The methylsulfonyl group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the phenyl substituents contribute to steric bulk and π-π stacking capabilities. Synthetic routes often involve cyclization of hydrazones or sulfonylation of precursor pyrazolines .
Properties
IUPAC Name |
2-methylsulfonyl-3,5-diphenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-21(19,20)18-16(14-10-6-3-7-11-14)12-15(17-18)13-8-4-2-5-9-13/h2-11,16H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOLSQSTIFDBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1-phenyl-3-methylsulfonyl-2-propen-1-one with phenylhydrazine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the pyrazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(Methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1-(Methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been investigated for its potential therapeutic effects. Several studies highlight its role in:
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study synthesized various pyrazole derivatives and evaluated their efficacy against human tumor cell lines such as lung (A549), breast (MCF-7), and cervical (HeLa) cancer. Some compounds demonstrated IC50 values ranging from 0.83 to 1.81 μM, indicating potent growth inhibition and the ability to induce apoptosis in cancer cells .
Antidepressant Effects
Another study focused on the synthesis of new 1,5-diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazole derivatives as potential antidepressants. These compounds were evaluated for their pharmacological activity through various behavioral tests in animal models, showing promising results that warrant further investigation .
HIV Inhibition
Research has also explored the antiviral properties of pyrazole derivatives against HIV-1 replication. A specific compound was identified that did not inhibit common viral enzymes but still displayed effective antiviral activity, suggesting a novel mechanism of action that could be beneficial in overcoming drug resistance .
Material Science Applications
In addition to medicinal uses, this compound has applications in material science:
Organic Light Emitting Diodes (OLEDs)
The compound has been studied as a hole transport material in OLEDs. Its incorporation into device structures showed enhanced brightness and efficiency compared to traditional materials. This improvement highlights the potential for developing more efficient electronic devices using pyrazole-based compounds .
Agricultural Chemistry Applications
The compound's structural characteristics make it a candidate for agricultural applications as well:
Pesticide Development
Research into the synthesis of pyrazole derivatives has indicated potential insecticidal properties. The efficacy of these compounds against agricultural pests could lead to the development of new pesticides that are both effective and environmentally friendly.
Case Studies
Several case studies illustrate the diverse applications of this compound:
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent-Dependent Properties of Selected Pyrazole Derivatives
- Key Observations: Sulfonyl groups (e.g., methylsulfonyl) exhibit strong IR peaks at ~1300–1150 cm⁻¹ due to asymmetric and symmetric SO₂ stretching . Benzoyl and nitrobenzoyl derivatives show additional C=O (~1680–1700 cm⁻¹) and NO₂ (~1520 cm⁻¹) peaks, respectively . Methylsulfonyl substituents generally enhance thermal stability compared to acetyl or benzoyl groups, as inferred from melting point trends .
Electronic and Computational Properties
Table 2: DFT-Calculated Electronic Parameters
- Key Observations: Nitrobenzoyl derivatives exhibit smaller HOMO-LUMO gaps and higher nonlinear optical (NLO) responses due to electron-withdrawing nitro groups enhancing charge transfer . Methylsulfonyl substituents provide moderate dipole moments, balancing electron withdrawal without excessive steric hindrance .
Structural and Crystallographic Differences
Biological Activity
1-(Methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole is a compound of increasing interest due to its diverse biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and antibacterial activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 320.37 g/mol. Its structure includes a pyrazole ring substituted with methylsulfonyl and diphenyl groups, which are critical for its biological activity.
Anticancer Activity
Several studies have highlighted the potential of pyrazole derivatives in cancer treatment. The compound has demonstrated significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : Research indicates that compounds containing the pyrazole scaffold can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, studies have shown that derivatives of 1H-pyrazole can inhibit the growth of lung, breast, and colorectal cancer cells by affecting cell cycle regulation and apoptosis pathways .
- Case Study : A study evaluated the anticancer activity of pyrazole derivatives against human tumor cell lines (A549 for lung cancer, MCF-7 for breast cancer). Compounds exhibited IC50 values ranging from 0.83 to 1.81 μM, indicating potent growth inhibition .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9 | A549 (Lung) | 0.83 |
| Compound 17 | MCF-7 (Breast) | 1.21 |
| Compound 28 | HeLa (Cervical) | 1.81 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Pyrazoles have been recognized for their ability to inhibit inflammatory mediators.
- Research Findings : Various studies have reported that pyrazole derivatives can reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation .
Antibacterial Activity
In addition to anticancer and anti-inflammatory effects, this compound has shown antibacterial properties against several strains of bacteria.
- Study Overview : Antibacterial assays have demonstrated that certain pyrazole derivatives possess effective activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function .
Molecular Modeling Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins involved in various diseases. These studies provide insights into its potential as a lead compound for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
